An In-depth Technical Guide to 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile: Properties, Reactivity, and Applications
An In-depth Technical Guide to 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile emerges as a compound of significant interest, embodying a unique convergence of two critical pharmacophores: the benzonitrile group and the succinimide ring. This guide provides an in-depth analysis of its core physical and chemical properties, reactivity profile, and its utility as a versatile scaffold in the development of novel therapeutics and functional materials. For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of this molecule is key to unlocking its full potential in synthetic applications.
The benzonitrile moiety is a prevalent feature in numerous approved pharmaceuticals, where the nitrile group often acts as a bioisostere for other functional groups or engages in crucial dipole-dipole or hydrogen bonding interactions within enzyme active sites.[1] The succinimide ring, a stable five-membered cyclic imide, provides a rigid, planar linker that can be strategically employed to orient other functional groups in three-dimensional space. The combination of these two functionalities in a single, relatively simple molecule provides a robust starting point for the synthesis of complex molecular architectures.
Core Physicochemical and Structural Properties
The foundational properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below has been aggregated from various chemical databases and computational models.
Physicochemical Data Summary
A summary of the key physicochemical properties of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile is provided for quick reference.
| Property | Value | Source |
| IUPAC Name | 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile | Chemspace[2] |
| Molecular Formula | C₁₁H₈N₂O₂ | Chemspace[2] |
| Molecular Weight | 200.19 g/mol | PubChem[3] |
| Exact Mass | 200.058577502 Da | PubChem[3] |
| Appearance | Off-white to pale yellow solid (Typical) | General Supplier Data |
| XLogP3 | 0.2 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Structural Identifiers
For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.
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SMILES: C1CC(=O)N(C1=O)C2=CC=CC(=C2)C#N[2]
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InChI: InChI=1S/C11H8N2O2/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(13)15/h1-3,6H,4-5H2[2]
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InChIKey: VBTMDICSVDXPOD-UHFFFAOYSA-N[2]
Molecular Structure Visualization
The 2D structure of the molecule highlights the planar succinimide ring attached at the meta-position of the benzonitrile core.
Caption: 2D structure of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile.
Spectroscopic Profile
While specific spectra for this exact compound are not publicly available, a predictive analysis based on its structure provides valuable information for characterization.[4]
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¹H NMR (500 MHz, CDCl₃):
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Aromatic Protons: Four protons would be observed in the aromatic region (~δ 7.4-7.8 ppm). Due to the meta-substitution, complex splitting patterns (multiplets) are expected. The proton ortho to the nitrile group will likely be the most downfield.
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Succinimide Protons: A singlet corresponding to the four equivalent protons of the succinimide ring would be expected around δ 2.9-3.0 ppm.
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¹³C NMR (125 MHz, CDCl₃):
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Carbonyl Carbons: A signal for the two equivalent imide carbonyl carbons is expected around δ 176-178 ppm.
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Aromatic Carbons: Six distinct signals would appear in the range of δ 115-140 ppm. The carbon attached to the succinimide nitrogen will be significantly downfield, while the nitrile carbon (C≡N) will appear around δ 118 ppm and the carbon to which it is attached will be near δ 112 ppm.
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Aliphatic Carbons: A single signal for the two equivalent methylene carbons of the succinimide ring is expected around δ 28-30 ppm.
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FT-IR (ATR):
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Nitrile Stretch (νC≡N): A sharp, medium-intensity peak is expected around 2220-2230 cm⁻¹.
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Imide Carbonyl Stretch (νC=O): Two characteristic strong absorption bands for the symmetric and asymmetric stretching of the imide carbonyls would appear around 1700 cm⁻¹ and 1770 cm⁻¹.
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Aromatic C-H Stretch: Signals would be observed above 3000 cm⁻¹.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A prominent peak at m/z = 200 corresponding to the molecular weight.
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Fragmentation: Key fragments would likely include the loss of CO (m/z = 172), and cleavage to form the 3-cyanophenyl radical (m/z = 102) or the succinimide radical.
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Chemical Reactivity and Synthetic Utility
The reactivity of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile is governed by the interplay between the electron-withdrawing nature of its functional groups and the stability of the core structure.
Reactivity of the Benzonitrile Moiety
The nitrile group is a versatile functional handle. Its reactivity is influenced by the succinimide substituent, which acts as a moderate electron-withdrawing group, thereby influencing the electron density of the aromatic ring.[5]
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Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid.[6][7] This transformation is valuable for creating bifunctional linkers or for further derivatization.
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Reduction: The nitrile can be reduced to a primary amine (3-(2,5-Dioxopyrrolidin-1-yl)benzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a nucleophilic site for further conjugation.
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Cycloadditions: The nitrile group can participate in cycloaddition reactions, offering a pathway to construct various heterocyclic systems.[8]
Stability of the Succinimide Ring
Unlike N-hydroxysuccinimide (NHS) esters, which are highly reactive towards nucleophiles, the N-phenyl succinimide structure of this compound is remarkably stable.[9] The nitrogen lone pair is delocalized into the two adjacent carbonyl groups, rendering it non-nucleophilic and the ring resistant to opening under mild conditions. Ring hydrolysis requires harsh acidic or basic conditions, typically more strenuous than those needed for nitrile hydrolysis.
Caption: Key reactive sites and potential transformations.
Synthesis and Experimental Protocols
The most direct and common synthesis of N-aryl succinimides involves the condensation of an aniline derivative with succinic anhydride.
General Synthetic Workflow
Caption: Synthetic workflow for 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative method for the laboratory-scale synthesis.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-aminobenzonitrile (1.0 eq) and succinic anhydride (1.05 eq).
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Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aminobenzonitrile).
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Heating: Heat the reaction mixture to reflux (approx. 118 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds via an intermediate succinamic acid which then cyclizes.
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Workup: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold water with stirring.
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Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.
Applications in Drug Discovery and Research
The structural motifs of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile make it a valuable precursor in several areas of research.
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Scaffold for Inhibitor Design: The benzonitrile group is a key feature in many enzyme inhibitors. For instance, it is found in dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[10] This compound serves as an excellent starting point for synthesizing libraries of potential inhibitors by modifying the aromatic ring or transforming the nitrile group.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight of 200 g/mol , it fits well within the "rule of three" for fragment-based screening. It can be used to identify initial low-affinity hits that bind to protein targets, which can then be optimized into more potent leads.
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Synthesis of Bifunctional Molecules: By selectively reacting the nitrile group (e.g., hydrolysis to an acid), the molecule can be converted into a bifunctional linker, with the succinimide portion providing a rigid spacer.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed.
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General Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: While specific data for this compound is limited, structurally similar compounds like 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid are known to cause skin and eye irritation and may cause respiratory irritation.[6] Assume this compound has similar properties. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile is a strategically designed chemical scaffold that offers a unique combination of stability and synthetic versatility. Its well-defined structure, characterized by the stable succinimide ring and the reactive benzonitrile handle, makes it an important tool for medicinal chemists and materials scientists. The insights into its physicochemical properties, spectroscopic signature, and reactivity profile provided in this guide are intended to empower researchers to effectively utilize this compound in the synthesis of novel, high-value molecules for a wide range of scientific applications.
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